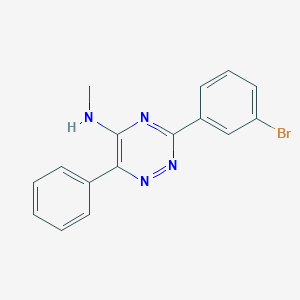![molecular formula C16H21NO B259101 N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide, commonly known as PHC or PHC-7, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHC-7 belongs to the class of bicyclic compounds and has a unique structure that gives it distinct properties.
作用机制
The mechanism of action of PHC-7 involves its interaction with various molecular targets in the body, including receptors, enzymes, and ion channels. PHC-7 has been shown to bind to the NMDA receptor and modulate its activity, leading to enhanced synaptic plasticity and memory formation. PHC-7 also inhibits the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PHC-7 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that PHC-7 can enhance synaptic plasticity and memory formation by modulating the activity of the NMDA receptor. In vivo studies have shown that PHC-7 can inhibit the growth of cancer cells and induce apoptosis by inhibiting the activity of CDKs. PHC-7 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
PHC-7 has several advantages for lab experiments, including its unique structure, which gives it distinct properties, and its potential therapeutic applications in various fields. However, there are also limitations to using PHC-7 in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on PHC-7, including:
1. Investigating the potential therapeutic applications of PHC-7 in other fields, such as cardiovascular disease and metabolic disorders.
2. Developing more efficient synthesis methods for PHC-7 to improve its yield and purity.
3. Investigating the pharmacokinetics and pharmacodynamics of PHC-7 in vivo to determine its optimal dosing and administration.
4. Identifying the molecular targets of PHC-7 and elucidating its mechanism of action in more detail.
5. Developing analogs of PHC-7 with improved properties, such as higher solubility and lower toxicity.
Conclusion:
In conclusion, PHC-7 is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHC-7 has a unique structure that gives it distinct properties, and it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to fully elucidate the mechanism of action of PHC-7 and to identify its potential therapeutic applications in other fields.
合成方法
The synthesis of PHC-7 involves the reaction of 1-phenylethylamine with bicyclo[4.1.0]heptan-7-one in the presence of a reducing agent. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then reduced to form PHC-7. The yield of PHC-7 can be improved by optimizing the reaction conditions, such as the choice of reducing agent and reaction temperature.
科学研究应用
PHC-7 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PHC-7 has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in learning and memory. PHC-7 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
属性
分子式 |
C16H21NO |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-11(12-7-3-2-4-8-12)17-16(18)15-13-9-5-6-10-14(13)15/h2-4,7-8,11,13-15H,5-6,9-10H2,1H3,(H,17,18) |
InChI 键 |
BWSJVURPHFFHSN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C3C2CCCC3 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C3C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)